molecular formula C12H21NS B13299461 Hexyl[1-(thiophen-2-yl)ethyl]amine

Hexyl[1-(thiophen-2-yl)ethyl]amine

Cat. No.: B13299461
M. Wt: 211.37 g/mol
InChI Key: PLRZLRAPFWUICG-UHFFFAOYSA-N
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Description

Hexyl[1-(thiophen-2-yl)ethyl]amine is a secondary amine featuring a hexyl chain attached to a nitrogen atom, which is also bonded to a 1-(thiophen-2-yl)ethyl group. Such compounds are often explored in medicinal chemistry for their pharmacokinetic properties or as intermediates in organic synthesis .

Properties

Molecular Formula

C12H21NS

Molecular Weight

211.37 g/mol

IUPAC Name

N-(1-thiophen-2-ylethyl)hexan-1-amine

InChI

InChI=1S/C12H21NS/c1-3-4-5-6-9-13-11(2)12-8-7-10-14-12/h7-8,10-11,13H,3-6,9H2,1-2H3

InChI Key

PLRZLRAPFWUICG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC(C)C1=CC=CS1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexyl[1-(thiophen-2-yl)ethyl]amine typically involves several steps:

    Formation of 2-thiophenecarbaldehyde: This is achieved by reacting thiophene with N,N-dimethylformamide (DMF).

    Conversion to 2-thiopheneacetaldehyde: The 2-thiophenecarbaldehyde is then reacted with isopropyl chloroacetate.

    Formation of 2-thiopheneacetaldehyde oxime: This intermediate is obtained by reacting 2-thiopheneacetaldehyde with hydroxylamine hydrochloride.

    Reduction to 2-thiopheneethylamine: The final step involves reducing 2-thiopheneacetaldehyde oxime to obtain 2-thiopheneethylamine

Industrial Production Methods

Industrial production methods for this compound are similar to the synthetic routes mentioned above but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Alkylation and Amidation Reactions

The primary amine group undergoes nucleophilic substitution or condensation with electrophiles. For example:

  • Alkylation : Reaction with alkyl halides (e.g., benzyl bromide) under basic conditions forms tertiary amines.

  • Amidation : Coupling with carboxylic acids using boron trifluoride etherate (B(OCH₂CF₃)₃) in acetonitrile at 80°C yields amides (Fig. 1A) .

Key Data :

Reaction TypeReagents/ConditionsProductYield
AmidationB(OCH₂CF₃)₃, MeCN, 80°CHexyl[1-(thiophen-2-yl)ethyl]amide85–92%

Reductive Amination

The amine reacts with aldehydes/ketones under hydrogenation conditions to form secondary or tertiary amines. A palladium-carbon catalyst (5% Pd/C) in bis(2-ethylhexyl)amine at 135°C and 40 bar H₂ facilitates this transformation .

Example :

  • Reaction with 2-ethylhexanal produces tris(2-ethylhexyl)amine derivatives with yields >90% .

Cross-Coupling Reactions

The thiophene ring participates in metal-catalyzed couplings:

  • Ullmann C–N Coupling : Using Cu₂O and NH₄OH in NMP at 110°C, the amine group can couple with aryl halides to form biaryl amines (Fig. 1B) .

  • Nickel-Catalyzed Polymerization : With Ni(dppe)Cl₂, the thiophene moiety undergoes C–S bond cleavage to form regioregular polythiophenes (Mₙ ~9,300 g/mol) .

Mechanism :

  • Oxidative addition of Cu(I) to aryl halide.

  • Reductive elimination forms C–N bonds .

Schiff Base Formation

Reaction with carbonyl compounds (e.g., aldehydes) generates imines. For instance:

  • Condensation with benzaldehyde in ethanol at reflux yields a stable Schiff base .

Conditions :

  • Solvent: Ethanol

  • Temperature: 80°C

  • Yield: 89–95%

Sulfonylation and Sulfonation

The amine reacts with sulfonyl chlorides (e.g., benzenesulfonyl chloride) at room temperature to form sulfonamides .

Example :

  • Reaction with 4-nitrobenzenesulfonyl chloride yields a sulfonamide derivative (93% yield) .

Coordination Chemistry

The amine acts as a ligand for transition metals. For example:

  • Functionalization of CdSe nanoparticles enhances hybrid solar cell efficiency .

  • Coordination with Cu(I) in Ullmann coupling facilitates catalytic cycles .

Oxidation Reactions

While direct oxidation data is limited, analogous amines oxidize to nitro compounds or hydroxylamines under strong oxidizing agents (e.g., H₂O₂, KMnO₄).

Mechanism of Action

The mechanism of action of Hexyl[1-(thiophen-2-yl)ethyl]amine involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it targets Hsp90, a heat shock protein involved in the replication of HCV. The compound binds to Hsp90, inhibiting its function and thereby reducing viral replication .

Comparison with Similar Compounds

Structural and Functional Differences

  • Alkyl Chain Variations: The hexyl chain in the target compound provides moderate lipophilicity, whereas the ethylhexyl analog (C₁₄H₂₅NS) in exhibits higher hydrophobicity due to branching. This could influence drug delivery applications where lipid solubility is critical.
  • Heterocyclic Modifications :

    • Replacing thiophene with pyrazine (C₁₂H₂₁N₃) introduces additional nitrogen atoms, altering electronic properties and hydrogen-bonding capacity. Pyrazine derivatives are often used in coordination chemistry or as kinase inhibitors.
    • The dual thiophene-pyrazole structure (C₁₃H₁₄N₄S₂) may enhance π-stacking interactions, useful in materials science or as enzyme inhibitors.
  • Functional Groups: The hydroxyl group in a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol (C₈H₁₃NOS) increases polarity, improving aqueous solubility but reducing membrane penetration compared to the target compound.

Pharmacological and Industrial Relevance

  • Pharmaceutical Impurities: Compounds like 4-[3-(Methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol are monitored as impurities in drug formulations, highlighting the importance of purity analysis for thiophene-amine derivatives.
  • Salt Formation : The hydrochloride salt of 1-(thiophen-2-yl)cyclopropanamine demonstrates how salt forms can modulate physicochemical properties for drug formulation.

Biological Activity

Hexyl[1-(thiophen-2-yl)ethyl]amine is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and microbiology. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is a thiophene-based compound that exhibits a range of biological activities. Its structure includes a hexyl chain and a thiophene moiety, which contribute to its interaction with various biological targets.

The primary mechanism of action for this compound involves its interaction with heat shock protein 90 (Hsp90), which plays a crucial role in the replication of hepatitis C virus (HCV). By binding to Hsp90, the compound inhibits its function, leading to a reduction in viral replication and suggesting potential applications in antiviral therapy .

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its potency:

Bacterial Strain MIC (μM) Activity Type
Staphylococcus aureus15.625 - 62.5Antistaphylococcal
Enterococcus faecalis62.5 - 125Antienterococcal
Escherichia coli100Antibacterial

These findings suggest that this compound may be effective in treating infections caused by these pathogens .

Anti-inflammatory Activity

In addition to its antimicrobial effects, this compound has been studied for its anti-inflammatory properties. In vitro studies using THP-1 monocytes have shown that it can downregulate pro-inflammatory cytokines such as TNF-α and IL-8. Furthermore, it inhibits the activation of key signaling pathways involved in inflammation, including ERK, p38, and NF-ĸB at concentrations around 10 µM .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and related thiophene derivatives:

  • Antiviral Studies : A study highlighted the compound's ability to reduce HCV replication through Hsp90 inhibition, indicating its potential as an antiviral agent .
  • Antimicrobial Efficacy : In comparative studies against standard antibiotics, this compound demonstrated superior activity against MRSA biofilms compared to ciprofloxacin, with MBIC values significantly lower than those observed for conventional treatments .
  • Cytotoxicity Tests : Evaluations against cancer cell lines revealed promising cytotoxic effects, particularly against gastric cancer cells (NUGC), with IC50 values indicating effective inhibition of cell growth .

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling Hexyl[1-(thiophen-2-yl)ethyl]amine in laboratory settings?

  • Methodological Answer : Prioritize personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks, as the compound may cause respiratory irritation (H335) . Store in a cool, ventilated area away from oxidizers, and ensure containers are tightly sealed to prevent moisture absorption or degradation. Refer to SDS guidelines for spill management, including neutralization with inert adsorbents like sand .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the amine and thiophene moieties. The thiophene protons typically resonate at δ 6.8–7.5 ppm, while the hexyl chain protons appear as multiplet signals in δ 0.8–1.6 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) can validate the molecular formula (e.g., expected molecular ion [M+H]+^+ for C12_{12}H21_{21}NS: calculated 228.1485).
  • FT-IR : Look for N-H stretching (3300–3500 cm1^{-1}) and C-S vibrations (600–700 cm1^{-1}) from the thiophene ring .

Q. How can researchers ensure reproducibility in synthesizing this compound?

  • Methodological Answer : Document reaction parameters rigorously, including temperature (±2°C), solvent purity (e.g., anhydrous THF), and stoichiometric ratios. Use inert atmospheres (N2_2/Ar) to prevent oxidation. Validate intermediates via TLC or HPLC, and cross-reference spectral data with published standards .

Advanced Research Questions

Q. How can discrepancies in reported toxicity or reactivity data for this compound be resolved?

  • Methodological Answer : Cross-reference SDS from multiple sources (e.g., Indagoo vs. Aladdin Scientific) to identify conflicting GHS classifications. Perform in vitro assays (e.g., Ames test for mutagenicity) or computational toxicity modeling (e.g., QSAR) to validate hazards. Collaborate with regulatory bodies to align classifications with experimental evidence .

Q. What retrosynthetic strategies are effective for introducing the thiophene moiety into amine derivatives?

  • Methodological Answer :

  • Step 1 : Start with 2-thiophenecarboxaldehyde. React with hexylamine via reductive amination (NaBH4_4/AcOH) to form the secondary amine.
  • Step 2 : Optimize coupling reactions (e.g., Buchwald-Hartwig for aryl-amine bonds) using Pd catalysts. Monitor regioselectivity to avoid byproducts .
  • Alternative : Use AI-driven synthesis tools (e.g., Reaxys or Pistachio) to predict feasible routes and validate with DFT calculations .

Q. How can reaction conditions be optimized to improve yield and purity?

  • Methodological Answer :

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. non-polar (toluene) to balance reaction rate and byproduct formation.
  • Catalyst Optimization : Compare Pd(OAc)2_2/Xantphos with cheaper alternatives like CuI/1,10-phenanthroline for cost efficiency.
  • Workup Strategies : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate the pure amine .

Data Analysis & Experimental Design

Q. What computational methods aid in predicting the compound’s physicochemical properties?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Predict solubility parameters (logP) using software like GROMACS.
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to estimate pKa (amine group ≈ 10.5) and redox behavior .

Q. How can researchers analyze conflicting spectral data for structural confirmation?

  • Methodological Answer :

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating 1H^1H-1H^1H and 1H^1H-13C^{13}C couplings.
  • X-ray Crystallography : Obtain single-crystal structures to unambiguously confirm bond lengths and stereochemistry .

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